N'-(Furan-2-ylmethylene)decanehydrazide
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Overview
Description
N’-(Furan-2-ylmethylene)decanehydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from the condensation of furan-2-carbaldehyde and decanehydrazide. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Furan-2-ylmethylene)decanehydrazide can be synthesized through a condensation reaction between furan-2-carbaldehyde and decanehydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the hydrazone is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)decanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)decanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N’-(Furan-2-ylmethylene)decanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)decanehydrazide involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.
N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar structure with a hydroxyl group on the benzene ring at a different position.
Uniqueness
N’-(Furan-2-ylmethylene)decanehydrazide is unique due to its long alkyl chain (decane) which imparts different solubility and hydrophobic properties compared to its shorter-chain analogs. This can influence its interaction with biological membranes and its overall bioavailability .
Properties
CAS No. |
303065-41-0 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]decanamide |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-8-11-15(18)17-16-13-14-10-9-12-19-14/h9-10,12-13H,2-8,11H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
ASRJAFUOYGYENZ-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
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